molecular formula C13H10ClIN4O3 B451867 N'~3~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE

N'~3~-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-4-IODO-1-METHYL-1H-PYRAZOLE-3-CARBOHYDRAZIDE

Cat. No.: B451867
M. Wt: 432.6g/mol
InChI Key: GPRJVYKVPZSYJN-AYSLTRBKSA-N
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Description

N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide is a complex organic compound that features a combination of benzodioxole, pyrazole, and carbohydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide typically involves the condensation of 6-chloro-1,3-benzodioxole-5-carbaldehyde with 4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or hydrazines.

Scientific Research Applications

N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]nicotinohydrazide
  • N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide

Uniqueness

N’-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H10ClIN4O3

Molecular Weight

432.6g/mol

IUPAC Name

N-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylideneamino]-4-iodo-1-methylpyrazole-3-carboxamide

InChI

InChI=1S/C13H10ClIN4O3/c1-19-5-9(15)12(18-19)13(20)17-16-4-7-2-10-11(3-8(7)14)22-6-21-10/h2-5H,6H2,1H3,(H,17,20)/b16-4+

InChI Key

GPRJVYKVPZSYJN-AYSLTRBKSA-N

Isomeric SMILES

CN1C=C(C(=N1)C(=O)N/N=C/C2=CC3=C(C=C2Cl)OCO3)I

SMILES

CN1C=C(C(=N1)C(=O)NN=CC2=CC3=C(C=C2Cl)OCO3)I

Canonical SMILES

CN1C=C(C(=N1)C(=O)NN=CC2=CC3=C(C=C2Cl)OCO3)I

Origin of Product

United States

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